molecular formula C9H16IN3O3Si B13712332 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Cat. No.: B13712332
M. Wt: 369.23 g/mol
InChI Key: HKHMDHVTNUANPF-UHFFFAOYSA-N
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Description

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a heterocyclic compound that contains iodine, nitro, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Nitration: The nitro group is introduced through nitration, typically using a mixture of nitric acid and sulfuric acid.

    Trimethylsilylation: The final step involves the protection of the hydroxyl group with a trimethylsilyl group, which can be achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo reduction to form amino derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to reveal the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

    Hydrolysis: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: The corresponding hydroxyl derivative.

Scientific Research Applications

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic uses.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indazole
  • 2-Iodo-1-methyl-1H-imidazole
  • 6-Iodo-3-methyl-1H-indazole

Uniqueness

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the iodine and nitro groups allows for diverse chemical transformations, while the trimethylsilyl group provides stability and protection during synthesis.

Properties

Molecular Formula

C9H16IN3O3Si

Molecular Weight

369.23 g/mol

IUPAC Name

2-[(5-iodo-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H16IN3O3Si/c1-17(2,3)5-4-16-7-12-8(10)6-9(11-12)13(14)15/h6H,4-5,7H2,1-3H3

InChI Key

HKHMDHVTNUANPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

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